molecular formula C5H13N3O B1271146 3-(Dimethylamino)propanohydrazide CAS No. 22636-79-9

3-(Dimethylamino)propanohydrazide

Cat. No. B1271146
CAS RN: 22636-79-9
M. Wt: 131.18 g/mol
InChI Key: SYUSPJZZPLJCLO-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propanohydrazide, also known as DMAPH, is a chemical compound that has gained significant attention from the scientific community due to its unique physical, chemical, and biological properties. It has a molecular weight of 131.18 .


Synthesis Analysis

DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Molecular Structure Analysis

The IUPAC name for 3-(Dimethylamino)propanohydrazide is 3-(dimethylamino)propanohydrazide. Its InChI code is 1S/C5H13N3O/c1-8(2)4-3-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9) .


Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Physical And Chemical Properties Analysis

3-(Dimethylamino)propanohydrazide is a colorless to light yellow liquid . It has a molecular weight of 131.18 and is stored at a temperature of +4°C .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Characterization : (Karrouchi et al., 2020) discussed the synthesis of a crystal related to 3-(Dimethylamino)propanohydrazide. The study involved characterization by FT-IR, NMR, and X-ray diffraction, and explored the molecular structures in different environments.

Chemical Properties and Reactions

  • Reactivity and Structural Analysis : (Link et al., 1978) investigated the reactions of 3-Dimethylamino-2,2-dimethyl-2H-azirine and Phthalohydrazide or Maleohydrazide, providing insights into the chemical reactivity and structure of related compounds.

Biological Activities

  • Antidepressant Potential : (Clark et al., 1979) studied analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol as potential antidepressant agents, indicating the significance of similar compounds in pharmacology.

Physical and Chemical Data Analysis

  • Density and Viscosity Studies : (Blanco et al., 2017) analyzed the physical properties such as density, speed of sound, and viscosity of aqueous solutions of amines, including compounds related to 3-(Dimethylamino)propanohydrazide.

Material Science and Applications

  • Thermo-sensitive Resin Synthesis : (An et al., 2015) explored the synthesis of a water-soluble, thermo-sensitive resin with tertiary amine oxide substituents, demonstrating potential applications in material science.

Nonlinear Optical Properties

  • Optical Device Applications : (Rahulan et al., 2014) investigated the nonlinear optical properties of a compound related to 3-(Dimethylamino)propanohydrazide, indicating its potential in optical device applications.

Safety And Hazards

The safety data sheet for a similar compound, Dimethylaminopropylamine, indicates that it is a combustible liquid and can cause skin irritation and serious eye irritation. It is harmful if swallowed or in contact with skin . For 3-(Dimethylamino)propanohydrazide, it is recommended to handle with care, avoid ingestion and inhalation, and use personal protective equipment as required .

properties

IUPAC Name

3-(dimethylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c1-8(2)4-3-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUSPJZZPLJCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368680
Record name 3-(dimethylamino)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)propanohydrazide

CAS RN

22636-79-9
Record name 3-(dimethylamino)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-(dimethylamino)propanoate hydrochloride (compound 142.6, 2.00 g, 15.3 mmol, 1.00 equiv) in methanol (40 mL) was added hydrazine hydrate (6 mL, 6.00 equiv). The reaction mixture was stirred at 70° C. for 3 h. The mixture was concentrated in vacuo and then dissolved in 50 mL of H2O and washed with 2×10 mL of ethyl acetate. The aqueous layers were combined and concentrated in vacuo to afford 1.30 g (65%) of 3-(dimethylamino)propanehydrazide as a colorless oil.
Quantity
2 g
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reactant
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0 (± 1) mol
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6 mL
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40 mL
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Synthesis routes and methods II

Procedure details

To a solution of methyl 3-(dimethylamino)propanoate (1.0 g, 7.62 mmol) in 1 mL of anhydrous ethanol was added anhydrous hydrazine (0.370 mL, 7.62 mmol). The solution was heated to reflux temperature overnight. The solvent was then removed under reduced pressure. (quantitative yield): 1H NMR (CDCl3) δ 9.49 (br s, 1H), 3.88 (br s, 2H), 2.53–2.52 (m, 2H), 2.44–2.36 (m, 2H), 2.24 (s, 6H); ES-MS (m/z) 132 [M+H]+.
Quantity
1 g
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reactant
Reaction Step One
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0.37 mL
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reactant
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1 mL
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solvent
Reaction Step One

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